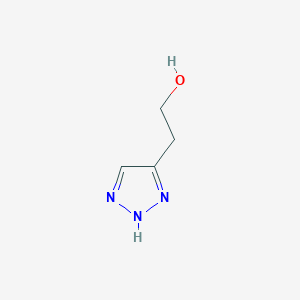
2-(piperazine-1-carbonyl)-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” is a derivative of indole and piperazine. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibition : A study by Romero et al. (1994) explored the synthesis and evaluation of analogues of piperazine derivatives, including those with substituted indoles, for inhibiting HIV-1 reverse transcriptase. These compounds showed significant potency, highlighting their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Antitumor Activity : Research by Andreani et al. (2008) reported on the synthesis of bis-indole derivatives, including those connected via piperazine, and their evaluation for antitumor activity. These compounds exhibited promising activity against various human cell lines (Andreani et al., 2008).
Synthesis of Indoles : A study by Akeng’a and Read (2005) utilized piperazine-2,5-dione for the synthesis of indole derivatives, demonstrating the utility of piperazine derivatives in synthetic organic chemistry (Akeng’a & Read, 2005).
Carbon Dioxide Capture : Research by Freeman, Davis, and Rochelle (2010) focused on the degradation of aqueous piperazine in carbon dioxide capture. They found that piperazine demonstrates resistance to thermal degradation and oxidation, making it a valuable component in carbon dioxide capture processes (Freeman, Davis, & Rochelle, 2010).
Serotonin 6 (5-HT6) Receptor Antagonists : Nirogi et al. (2017) described the development of a piperazinylmethyl indole derivative as a potent, selective, and orally active antagonist of the serotonin 6 (5-HT6) receptor. This compound, identified for potential treatment of cognitive disorders like Alzheimer's disease, exemplifies the role of piperazine derivatives in neuroscience research (Nirogi et al., 2017).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a piperazine moiety, such as delavirdine, have been found to inhibit the reverse transcriptase enzyme in hiv-1 .
Mode of Action
Similar compounds like delavirdine, which also contains a piperazine moiety, bind directly to the reverse transcriptase enzyme and block its rna-dependent and dna-dependent dna polymerase activities by disrupting the enzyme’s catalytic site .
Biochemical Pathways
Compounds with similar structures have been found to interact with the reverse transcriptase pathway in hiv-1 .
Pharmacokinetics
Piperazine, a component of the compound, is known to be freely soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Similar compounds have been found to inhibit the replication of hiv-1 by disrupting the function of the reverse transcriptase enzyme .
Action Environment
It’s worth noting that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and efficacy.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Piperazine derivatives have been shown to exhibit inhibitory activities toward acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve impulse transmission .
Cellular Effects
Related piperazine derivatives have been found to inhibit AChE, which could potentially affect various types of cells and cellular processes .
Molecular Mechanism
Piperazine derivatives have been found to inhibit AChE, suggesting that they may exert their effects at the molecular level through enzyme inhibition .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(piperazine-1-carbonyl)-1H-indole hydrochloride in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
Piperazine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
There is currently no available information on the transport and distribution of this compound within cells and tissues .
Propriétés
IUPAC Name |
1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRINISKQQDUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
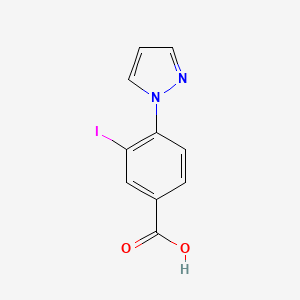
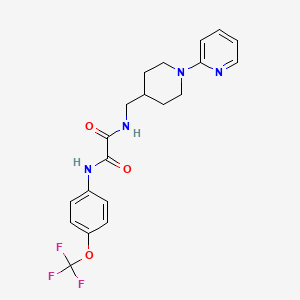
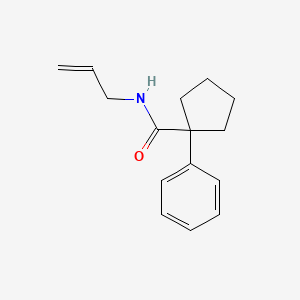
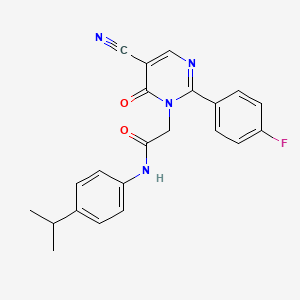
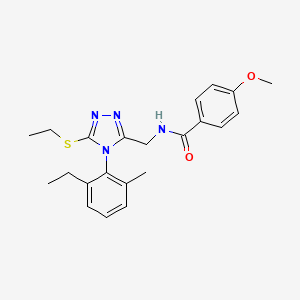
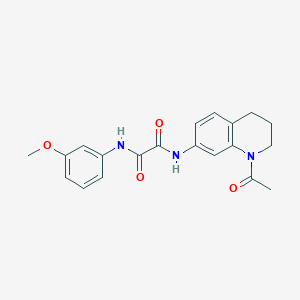

![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)

